Ethyl 2-(4-cyanonaphthalen-1-yl)acetate
Description
Contextual Significance of Naphthalene-Containing Cyanomolecules in Organic Synthesis
Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene (B151609) rings. knowde.com Its derivatives are foundational materials in a multitude of industrial and research applications. The rigid, planar, and aromatic nature of the naphthalene core makes it an ideal scaffold for creating a wide array of organic compounds. These derivatives are crucial intermediates in the production of dyes, pigments, polymers, and resins. knowde.comwikipedia.org In the pharmaceutical sector, the naphthalene motif is present in various drugs, such as the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone.
When a cyano group (–C≡N) is introduced onto the naphthalene skeleton, it forms a class of compounds known as cyanonaphthalenes or naphthalene carbonitriles. The cyano group is an exceptionally useful functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functional groups, such as carboxylic acids, amines, and amides. Molecules containing a cyano group are often referred to as cyanomolecules.
The combination of the naphthalene ring and the cyano group in naphthalene-containing cyanomolecules creates synthons with diverse reactivity. These molecules are valuable precursors for:
Heterocyclic Chemistry: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many biologically active compounds.
Materials Science: The electronic properties imparted by the naphthalene ring and the cyano group make these molecules suitable for developing organic electronic materials, such as those used in energy storage applications. researchgate.net
Polymer Chemistry: Cyanomolecules can be used as monomers or functional additives in the creation of specialized polymers. chemrxiv.org
Recent astronomical observations have even identified 1- and 2-cyanonaphthalene in interstellar space, highlighting the fundamental nature and stability of these structures. arxiv.org This broader scientific relevance underscores the importance of understanding the chemistry of naphthalene-based cyanomolecules in various fields.
Rationale for Focused Academic Inquiry into Ethyl 2-(4-cyanonaphthalen-1-yl)acetate
The specific structure of this compound makes it a compound of significant academic interest. The rationale for its focused study stems from the strategic combination of three key chemical entities within a single molecule: the naphthalene ring, the cyano group, and the ethyl acetate (B1210297) group. This multifunctionality makes it a highly versatile intermediate for organic synthesis.
The core of the molecule is the naphthalene system, which provides a rigid and well-defined three-dimensional structure. Attached to this is the ethyl acetate moiety at the 1-position, specifically via a methylene (B1212753) bridge (-CH₂-). This ethyl acetate group contains an acidic alpha-hydrogen, positioned between the ester's carbonyl group and the naphthalene ring, which can be readily removed by a base. This reactivity is characteristic of active methylene compounds. wikipedia.org
Furthermore, the presence of the cyano group at the 4-position of the naphthalene ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it can affect the reactivity of the naphthalene ring system in electrophilic substitution reactions.
The combination of these features in this compound makes it an attractive target for academic inquiry for several reasons:
Synthetic Utility: It serves as a valuable synthon, or building block. Similar structures, such as ethyl-2-(4-aminophenoxy)acetate, are used as precursors for complex molecules with potential biological activity. mdpi.com The various reactive sites on this compound allow for a wide range of chemical transformations.
Medicinal Chemistry Scaffolding: The naphthalene core is a recognized pharmacophore. By modifying the cyano and ester groups, a library of new compounds can be synthesized and screened for potential therapeutic applications.
Probing Reaction Mechanisms: The molecule provides a model system for studying the interplay of different functional groups and their influence on chemical reactivity and reaction pathways.
Overview of Research Directions and Scope
Research into this compound is likely to proceed in several key directions, focusing on leveraging its unique chemical structure. The scope of these investigations would span fundamental reactivity studies to the synthesis of novel functional materials.
Key Research Directions:
Synthesis and Derivatization:
Developing efficient and scalable synthetic routes to this compound itself.
Exploring the reactivity of the active methylene group in condensation reactions (e.g., Knoevenagel condensation) and alkylation reactions to build more complex carbon skeletons. wikipedia.orgchemprob.org
Transforming the cyano group into other functionalities like amines (via reduction) or carboxylic acids (via hydrolysis) to create new classes of naphthalene derivatives.
Modifying the ester group through hydrolysis, transesterification, or amidation to produce acids, different esters, or amides.
Structural and Physicochemical Analysis:
Characterization using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Single-crystal X-ray diffraction studies to determine its precise three-dimensional structure, bond lengths, and angles, similar to analyses performed on related naphthalene acetate compounds. researchgate.netresearchgate.net This provides insight into intermolecular interactions in the solid state.
Application-Oriented Synthesis:
Pharmaceuticals: Using the compound as a key intermediate in the multi-step synthesis of novel heterocyclic compounds or other potential drug candidates.
Functional Dyes and Pigments: The extended aromatic system of the naphthalene core suggests that derivatives could have interesting photophysical properties, making them candidates for new dyes or fluorescent probes. knowde.com
Materials Science: Investigating the potential of its derivatives in the creation of novel organic materials, leveraging the electronic properties of the cyanonaphthalene core for applications in fields like organic electronics. researchgate.net
The following table provides a summary of the key properties of a closely related isomer, which can serve as a reference point for the expected characteristics of this compound.
Table 1: Computed Properties of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
This data is for an isomer and is provided for illustrative purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem nih.gov |
| Molecular Weight | 239.27 g/mol | PubChem nih.gov |
| XLogP3 | 3.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Exact Mass | 239.094628657 Da | PubChem nih.gov |
| Topological Polar Surface Area | 50.1 Ų | PubChem nih.gov |
| Heavy Atom Count | 18 | PubChem nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Nitronaphthalene |
| 2-Nitronaphthalene |
| This compound |
| Ethyl 2-cyano-2-(naphthalen-1-yl)acetate |
| Ethyl 2-cyano-3-phenyl-2-propenoates |
| Ethyl acetate |
| Ethyl chloroacetate |
| Ethyl-2-(4-aminophenoxy)acetate |
| Nabumetone |
| Naphthalene |
| Naproxen |
| Phthalic anhydride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-cyanonaphthalen-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)9-11-7-8-12(10-16)14-6-4-3-5-13(11)14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMSCOXLKYXRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C2=CC=CC=C12)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298029 | |
| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-61-7 | |
| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyano-1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
Retrosynthetic Analysis of Ethyl 2-(4-cyanonaphthalen-1-yl)acetate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan.
Key Disconnections and Precursor Identification
The structure of this compound presents several logical points for disconnection to identify potential precursors.
Ester Bond Disconnection (C-O): The most apparent disconnection is at the ester linkage. This leads back to 2-(4-cyanonaphthalen-1-yl)acetic acid and ethanol (B145695). The forward reaction would be a classical esterification.
Naphthyl-Methylene Bond Disconnection (C-C): A second disconnection can be made at the C-C bond between the naphthalene (B1677914) C1 position and the adjacent methylene (B1212753) group of the acetate (B1210297) side chain. This suggests an alkylation strategy. Key precursors for this route would be a nucleophilic acetate equivalent and an electrophilic naphthalene species, such as 1-(halomethyl)-4-cyanonaphthalene. A common approach involves using the enolate of a malonic or cyanoacetic ester as the nucleophile.
Naphthyl-Cyano Bond Disconnection (C-CN): A third strategy involves disconnecting the cyano group from the naphthalene ring. This points to a precursor such as ethyl 2-(4-halonaphthalen-1-yl)acetate, which could be converted to the target molecule via a cyanation reaction.
These disconnections suggest three primary synthetic routes, each revolving around a key chemical transformation: esterification, alkylation, or cyanation, as the final or penultimate step.
Strategic Considerations for Naphthalene Ring System Functionalization
Achieving the desired 1,4-substitution pattern on the naphthalene core requires careful strategic planning due to the regioselectivity rules of electrophilic aromatic substitution on fused ring systems.
Direct Substitution: Electrophilic substitution on an unsubstituted naphthalene ring typically occurs at the C1 (alpha) position. Introducing a second substituent is governed by the electronic properties of the first. An activating group at C1 generally directs the incoming electrophile to the C4 (para) position. Conversely, a deactivating group tends to direct substitution to the C5 and C8 positions of the adjacent ring. Therefore, the order of introducing the cyano and the acetate side-chain precursors is critical.
Use of Pre-functionalized Naphthalenes: A more controlled approach involves starting with a pre-functionalized naphthalene derivative where the substitution pattern is already established. For instance, beginning with 1,4-dibromonaphthalene (B41722) would allow for selective, sequential functionalization of the two positions through different coupling or substitution reactions. mdpi.com
Ring Annulation Strategies: An alternative to functionalizing a pre-existing naphthalene ring is to construct the ring system itself from simpler, appropriately substituted benzene (B151609) derivatives. thieme-connect.comthieme-connect.com Methods like metal-catalyzed annulations or electrophilic cyclizations can be employed to build the naphthalene skeleton with the required substituents in the correct positions from the outset. nih.govthieme-connect.com
Established Synthetic Pathways to this compound
Based on the retrosynthetic analysis, several established synthetic methods can be applied to synthesize the target molecule.
Esterification Approaches
This approach assumes the final step is the formation of the ethyl ester from its corresponding carboxylic acid, 2-(4-cyanonaphthalen-1-yl)acetic acid.
Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and high yields of the ester can be achieved by using a large excess of the alcohol or by removing water as it is formed. chemguide.co.ukyoutube.com
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form a carboxylate salt. This salt can then act as a nucleophile, reacting with an ethyl halide like ethyl bromide or ethyl iodide to form the ester. This method avoids the strong acidic conditions of Fischer esterification. wikipedia.org
DCC/DMAP Mediated Esterification: For sensitive or sterically hindered substrates, coupling agents can be highly effective. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalyst like 4-(dimethylamino)pyridine (DMAP) accelerates the reaction with ethanol, often proceeding under mild conditions at room temperature. organic-chemistry.org
Table 1: Comparison of Esterification Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, excess ethanol, strong acid catalyst (e.g., H₂SO₄), heat. chemguide.co.ukmasterorganicchemistry.com | Inexpensive reagents, simple procedure. | Reversible reaction, harsh acidic conditions may not be suitable for all substrates. |
| Alkylation of Carboxylate | Carboxylic acid, base (e.g., K₂CO₃), ethyl halide (e.g., EtBr), solvent (e.g., DMF). nih.gov | Mild, non-acidic conditions. | Requires stoichiometric base and an alkylating agent. |
| DCC/DMAP Coupling | Carboxylic acid, ethanol, DCC, DMAP, anhydrous solvent (e.g., CH₂Cl₂), room temp. organic-chemistry.org | High yields, very mild conditions, suitable for sensitive substrates. | DCC is a known allergen, produces dicyclohexylurea byproduct which must be removed. |
Cyanation Strategies for Naphthalene Core
This strategy involves introducing the cyano group onto a naphthalene precursor, such as ethyl 2-(4-bromonaphthalen-1-yl)acetate.
Rosenmund-von Braun Reaction: This traditional method uses a stoichiometric amount of copper(I) cyanide to displace a halide (typically bromide or iodide) from an aromatic ring. wikipedia.org The reaction often requires high temperatures and polar aprotic solvents like DMF or NMP.
Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers a more versatile and milder alternative. Catalytic amounts of a palladium complex, often with a phosphine (B1218219) ligand, can effectively couple aryl halides or triflates with a cyanide source. wikipedia.org Common cyanide sources include the less toxic zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). google.comorganic-chemistry.org
Sandmeyer Reaction: If the precursor has an amino group at the C4 position, it can be converted to the corresponding nitrile. wikipedia.org The process involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) cyanide solution, which displaces the diazonium group.
Table 2: Comparison of Cyanation Strategies for Aryl Halides
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Rosenmund-von Braun | Aryl halide, CuCN, high temperature (150-200 °C), polar solvent. wikipedia.org | Well-established method. | Harsh conditions, stoichiometric copper, often difficult workup. |
| Palladium-Catalyzed | Aryl halide, Pd catalyst (e.g., Pd(PPh₃)₄), cyanide source (e.g., Zn(CN)₂), solvent, heat. google.comorganic-chemistry.org | Mild conditions, high yields, broad functional group tolerance, catalytic metal. | Palladium catalysts and ligands can be expensive. |
| Sandmeyer Reaction | Aryl amine, 1) NaNO₂, HCl, 0-5 °C; 2) CuCN, KCN. wikipedia.org | Useful for converting amines to nitriles. | Requires an amine precursor, generates diazonium intermediates. |
Alpha-Alkylation of Cyanoacetate (B8463686) Derivatives
This pathway builds the acetic acid side chain on the naphthalene ring through a C-C bond-forming reaction, followed by subsequent transformations. The Knoevenagel condensation and related alkylations are powerful tools for this purpose. nih.govorgsyn.org A plausible route involves the alkylation of an ethyl cyanoacetate enolate with a suitable naphthalenylmethyl halide.
The synthetic sequence would be:
Enolate Formation: Ethyl cyanoacetate is deprotonated at the α-carbon using a base such as sodium ethoxide in ethanol to form a resonance-stabilized enolate. orgsyn.org
Nucleophilic Alkylation: The enolate then acts as a nucleophile in an Sₙ2 reaction with an electrophile like 1-(bromomethyl)-4-cyanonaphthalene. This step forms the key C-C bond, yielding ethyl 2-cyano-2-((4-cyanonaphthalen-1-yl)methyl)acetate.
Hydrolysis and Decarboxylation: The resulting α-cyano ester is then subjected to acidic or basic hydrolysis. This converts the ester to a carboxylic acid and the nitrile to a carboxylic acid, forming a malonic acid derivative. Upon heating, this intermediate readily loses carbon dioxide (decarboxylates) to yield 2-(4-cyanonaphthalen-1-yl)acetic acid.
Final Esterification: The resulting acid is then esterified with ethanol using one of the methods described in section 2.2.1 to produce the final target molecule, this compound.
This multi-step approach is highly effective for constructing α-aryl acetic acid derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,4-dibromonaphthalene |
| 1-(bromomethyl)-4-cyanonaphthalene |
| 2-(4-cyanonaphthalen-1-yl)acetic acid |
| 4-(dimethylamino)pyridine (DMAP) |
| Copper(I) cyanide |
| Dicyclohexylcarbodiimide (DCC) |
| Ethanol |
| This compound |
| Ethyl 2-(4-halonaphthalen-1-yl)acetate |
| Ethyl 2-cyano-2-((4-cyanonaphthalen-1-yl)methyl)acetate |
| Ethyl bromoacetate |
| Ethyl chloroacetate |
| Ethyl cyanoacetate |
| Ethyl iodide |
| Naphthalene |
| Potassium ferrocyanide |
| Sodium ethoxide |
Novel and Advanced Synthetic Transformations
Modern organic synthesis has provided a host of new methods for the construction of complex molecules like this compound. These advanced transformations offer improvements in efficiency, selectivity, and environmental impact over classical methods.
The construction of the core naphthalene-cyanomethylene scaffold of this compound is amenable to several transition metal-catalyzed cross-coupling strategies. These reactions are pivotal for creating the crucial carbon-carbon bonds that define the molecule's structure.
Palladium and nickel complexes are the most prominent catalysts for this purpose. For instance, a plausible and efficient route involves a Suzuki or Stille coupling of a suitably substituted naphthalene precursor with a partner containing the cyanomethylene acetate moiety. Alternatively, a Negishi coupling employing an organozinc reagent can be utilized.
A key disconnection approach would involve the coupling of a 1-halonaphthalene-4-carbonitrile with an organometallic reagent derived from ethyl acetate. Conversely, the coupling of a 1-naphthalene boronic acid or ester with an α-halo-α-cyanoacetate derivative in the presence of a palladium catalyst represents another viable pathway.
Recent advancements in catalysis have introduced nickel-catalyzed cross-coupling reactions as a cost-effective and highly effective alternative to palladium. chemrxiv.org These reactions can be promoted by visible light and employ simple additives, demonstrating applicability for a wide range of C-O and C-N bond-forming reactions, which are foundational to constructing complex scaffolds. chemrxiv.org The choice of catalyst, ligands, and reaction conditions is critical to maximize yield and minimize side products.
A generalized scheme for a transition metal-catalyzed approach is presented below:
Scheme 1: Generalized Transition Metal-Catalyzed Synthesis
The molecule this compound possesses a stereocenter at the α-carbon of the acetate group. Therefore, the synthesis of enantiopure forms of this compound is a relevant consideration, particularly for applications in pharmaceuticals or materials science where specific stereoisomers may exhibit desired properties.
Asymmetric synthesis of this compound can be approached through several strategies:
Chiral Auxiliaries: A chiral auxiliary can be attached to the acetate moiety to direct the stereochemical outcome of the key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiopure product.
Chiral Catalysis: The use of a chiral transition metal catalyst in the cross-coupling reaction can induce enantioselectivity. Chiral phosphine ligands are commonly employed in such systems to create a chiral environment around the metal center.
Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired enantiopure compound.
The development of stereospecific oxidizing reagents and conditions for sensitive systems has been explored in the synthesis of related complex molecules, highlighting the importance of controlling stereochemistry in organic synthesis. nih.gov
The adoption of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput production.
A continuous flow setup for the synthesis could involve pumping the starting materials, a 1-substituted naphthalene and a cyanomethylating agent, through a heated reactor coil containing a packed bed of a heterogeneous catalyst. The product stream would then be collected and purified in a continuous manner.
This approach is particularly well-suited for reactions that are exothermic or require precise control over reaction parameters. The development of telescoped continuous flow processes, where multiple reaction steps are performed in sequence without isolation of intermediates, can further streamline the synthesis. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound.
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For the synthesis of this compound, several green solvent alternatives to traditional volatile organic compounds (VOCs) can be considered.
The investigation of polar aprotic solvents in similar alkylation reactions has shown that the choice of solvent significantly affects the reaction profile and yield. walisongo.ac.id For instance, in one study, the use of N,N-dimethylformamide (DMF) resulted in a higher yield compared to dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN). walisongo.ac.id
Table 1: Comparison of Solvents for a Related Alkylation Reaction
| Solvent | Yield (%) |
| N,N-Dimethylformamide (DMF) | 91 |
| Dimethyl Sulfoxide (DMSO) | 51 |
| Acetonitrile (CH₃CN) | 47 |
Data from a study on the alkylation of eugenol (B1671780) with ethyl chloroacetate. walisongo.ac.id
Efforts should also be directed towards minimizing solvent usage or performing the reaction under solvent-free conditions, if feasible.
The development of sustainable catalysts is a cornerstone of green chemistry. For the transition metal-catalyzed synthesis of this compound, research is focused on several key areas:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium or nickel nanoparticles on a solid support (e.g., charcoal, silica, or polymers), facilitates easy separation and recycling of the catalyst, reducing metal contamination in the final product.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron or copper is a major goal.
Catalyst Recovery and Reuse: The development of methods for the efficient recovery and reuse of homogeneous catalysts is also an important aspect of sustainable synthesis.
The effect of the catalyst on the synthesis of esters has been a subject of study, with various catalysts being explored to improve efficiency and yield. amanote.com The ultimate aim is to develop a catalytic system that is highly active, selective, and can be used in low loadings with minimal environmental impact.
Article on this compound Unattainable Due to Lack of Publicly Available Synthetic Methodologies
Despite a comprehensive search of scientific literature and chemical databases, the specific synthetic methodologies and data required to construct an article on the atom economy and reaction efficiency for the chemical compound This compound are not publicly available.
Numerous search queries for the synthesis, preparation, and reactions related to this compound and its immediate precursors, such as 4-cyano-1-naphthaleneacetic acid and its ethyl ester, did not yield any specific, documented synthetic routes for this exact molecule.
While information on the synthesis of related compounds was found, including general principles of atom economy wikipedia.orgorgsyn.orgnih.gov, the synthesis of ethyl cyanoacetate wikipedia.orgorgsyn.org, and the preparation of other naphthalene derivatives like naphthalene-1,4-dicarboxylic acid google.com and ethyl 1-naphthylacetate (B1228651) orgsyn.org, none of these sources describe the formation of the target compound.
The analysis of atom economy and reaction efficiency is fundamentally dependent on the existence of an established synthetic pathway. Without information on the starting materials, reagents, catalysts, and reaction conditions, a quantitative and qualitative assessment of the process's efficiency, as requested by the user, cannot be performed.
Therefore, the requested article focusing on the "" with a specific subsection on "Atom Economy and Reaction Efficiency" cannot be generated at this time due to the absence of the necessary foundational scientific data in the public domain. The compound may be a novel chemical entity or part of proprietary, unpublished research.
Information regarding "this compound" is not available in publicly accessible scientific literature.
A comprehensive search of scientific databases and scholarly articles has been conducted to gather information on the chemical reactivity and mechanistic investigations of the compound "this compound". This search was specifically targeted to find research data pertaining to the following areas as outlined in the request:
Reactivity Profiling of the Ester Functional Group:
Transesterification Reactions
Hydrolysis Kinetics and Equilibrium
Reactions with Nucleophiles and Electrophiles at the Ester Moiety
Reactivity of the Alpha-Methylene Carbonyl System:
Knoevenagel Condensations and Related Reactions
Alkylation and Acylation Reactions
Despite extensive efforts, no specific experimental data, detailed research findings, or mechanistic studies for "this compound" could be located. The search included investigations into related compounds and synthetic pathways, such as:
The reactivity of the simpler analogue, ethyl cyanoacetate. beilstein-journals.orgchemprob.orgpatsnap.comresearchgate.net
The properties of the corresponding carboxylic acid, 1-naphthaleneacetic acid (NAA), and its ethyl ester. bloomtechz.comresearchgate.netwikipedia.org
Synthesis methods for related cyanonaphthalene structures. google.com
The reactivity of the isomeric compound, Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. scbt.comnih.gov
While these searches provide context on the general reactivity of the functional groups present in the target molecule (the ester and the alpha-methylene group adjacent to a nitrile and an aromatic ring), no literature directly addresses the specific reactivity of "this compound" itself. The presence and position of the cyano group on the naphthalene ring are critical electronic factors that would significantly influence its reactivity profile, making direct extrapolation from other compounds scientifically inaccurate.
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this specific chemical compound. The required research findings and data for creating the specified tables and content sections are not available in the public domain.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
Reactivity of the Alpha-Methylene Carbonyl System
Reactions Involving Enolate Formation
The carbon atom positioned between the cyano and the ester groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering its attached protons significantly acidic. This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. The resulting enolate is an ambident nucleophile, capable of reacting at either the carbon or the oxygen atom, though reactions at the α-carbon are far more common and synthetically useful. chemicalbridge.co.uk
This reactivity is analogous to well-established reactions of other α-cyano esters, such as ethyl acetoacetate (B1235776) and ethyl phenylcyanoacetate. researchgate.netbldpharm.commoldb.com The formation of the enolate enables a variety of subsequent carbon-carbon bond-forming reactions, most notably alkylation and acylation.
Alkylation: The enolate of ethyl 2-(4-cyanonaphthalen-1-yl)acetate can be readily alkylated by reacting it with alkyl halides in an SN2-type reaction. The choice of base and reaction conditions is crucial for efficient alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing side reactions. mdpi.com The reaction is typically subject to the same constraints as other SN2 reactions, favoring primary or methyl halides over secondary or tertiary halides to avoid elimination side reactions.
Acylation: Similarly, the enolate can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These acylation reactions are synthetically valuable for constructing more complex molecular frameworks. A study on the palladium-catalyzed acylation of arylboronic acids utilized ethyl cyanoacetate (B8463686) as an acylating agent, highlighting the reactivity of the α-position in such systems. researchgate.net
Table 1: Representative Analogous Enolate Alkylation/Acylation Reactions
| Substrate | Reagent(s) | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Ethyl Phenylcyanoacetate | 1. NaH, DMF 2. Alkyl Halide (e.g., CH₃I) | α-Alkylated Cyanoester | 0 °C to room temperature | nih.gov |
| Dimethyl Malonate | 1. NaH, THF 2. Benzyl Bromide | α-Alkylated Malonate | Reflux | researchgate.net |
| Ethyl Cyanoacetate | 1. Base (e.g., K₃PO₄) 2. Aryl Halide, Pd Catalyst | α-Arylated Cyanoester | 70-110 °C | researchgate.net |
| Ethyl Cyanoacetate | Arylboronic Acid, Pd(OAc)₂, TfOH | α-Acylated Cyanoester Derivative | 90 °C | researchgate.net |
Reactivity and Functionalization of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids.
The cyano group can be reduced to a primary amine (R-CH₂NH₂). This transformation is a cornerstone of synthetic chemistry for introducing amino functionalities.
Catalytic Hydrogenation: This is one of the most common and economical methods for nitrile reduction. wikipedia.org It involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgbme.hu To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849) or in an acidic medium. nih.govcommonorganicchemistry.com
Chemical Reduction: Strong hydride reagents are also highly effective for reducing nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to the corresponding primary amines. masterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also used for this purpose. commonorganicchemistry.comorganic-chemistry.org
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| H₂ / Raney Ni | Catalytic Hydrogenation | High pressure H₂, elevated temperature, often with NH₃ | wikipedia.orgcommonorganicchemistry.com |
| H₂ / Pd/C | Catalytic Hydrogenation | H₂ pressure, often with acid (e.g., HCl) or NH₃ | bme.hunih.gov |
| LiAlH₄ | Hydride Reduction | Anhydrous ether or THF, followed by aqueous workup | masterorganicchemistry.com |
| BH₃·THF or BH₃·SMe₂ | Hydride Reduction | THF, often with heating, followed by acidic workup | commonorganicchemistry.comorganic-chemistry.org |
The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid. The reaction conditions determine the final product.
Acid-Catalyzed Hydrolysis: Heating a nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the formation of a carboxylic acid. The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed under the reaction conditions. youtube.com It is important to note that these conditions will also hydrolyze the ester functionality of this compound, leading to a dicarboxylic acid derivative which may subsequently decarboxylate. orgoreview.comlibretexts.org
Base-Promoted Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) at elevated temperatures also hydrolyzes the nitrile to a carboxylate salt. youtube.com The primary amide is again an intermediate. Similar to acid hydrolysis, the ester group will also be saponified under these conditions. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required. Selective hydrolysis of the nitrile without affecting the ester is challenging under standard chemical methods but can sometimes be achieved using specific catalysts or enzymatic methods. google.com
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic systems.
[3+2] Cycloaddition with Azides: A prominent example is the reaction of nitriles with azides to form tetrazoles. This is a type of [3+2] cycloaddition, often catalyzed by Lewis acids or organocatalysts. wikipedia.org The reaction of an organic nitrile with sodium azide, for instance, can be promoted to yield a 5-substituted-1H-tetrazole. researchgate.netwikipedia.org
Photocycloaddition: Aryl nitriles, including cyanonaphthalenes, are known to undergo photocycloaddition reactions. For example, 1-cyanonaphthalene can participate in photochemical [4+4] cycloaddition with dienes like furan. researchgate.net These reactions are typically initiated by UV light and proceed through an excited-state intermediate, leading to complex polycyclic structures.
Reactivity of the Naphthalene (B1677914) Core
The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.org The reactivity and orientation of substitution on the naphthalene core of this compound are dictated by the electronic effects of the existing substituents.
Both the cyano group and the ethyl acetat-2-yl group [-CH(CN)COOEt] are electron-withdrawing and therefore deactivating towards electrophilic attack. In benzene chemistry, such groups are typically meta-directing.
In the case of this compound, the substituents are located on one of the two aromatic rings (the 'A' ring). This ring is strongly deactivated. Consequently, electrophilic attack will preferentially occur on the unsubstituted 'B' ring (at positions 5, 6, 7, or 8).
Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by more resonance structures that preserve one intact benzene ring. youtube.comwordpress.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Position of Substitution | Reference for Principle |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 5-Nitro and 8-Nitro derivatives | pearson.comyoutube.com |
| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo and 8-Bromo derivatives | libretexts.orgpearson.com |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 5-Acyl and 8-Acyl derivatives | pearson.comyoutube.com |
Nucleophilic Aromatic Substitution (NAS)
The structure of this compound, featuring a cyano group on the naphthalene ring, suggests a predisposition for nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing nature of the cyano group activates the naphthalene system towards attack by nucleophiles. Research indicates that related cyano-substituted naphthalenes undergo NAS reactions, providing a model for the expected reactivity of this specific compound.
In a representative reaction, the cyano group can be displaced by a potent nucleophile. For instance, the reaction of a similar compound, 4-cyanonaphthalen-1-yl triflate, with various nucleophiles demonstrates the feasibility of such transformations. The triflate group, being an excellent leaving group, facilitates the substitution. It is plausible that under specific conditions, the cyano group in this compound could also be targeted for substitution, although it is generally a less facile leaving group than a triflate.
Alternatively, the hydrogen atoms on the naphthalene ring could be subject to substitution, particularly those activated by the cyano group. The precise position of substitution would be dictated by the regiochemical directing effects of both the cyano and the ethyl acetate (B1210297) substituents.
A plausible, though less common, NAS pathway for compounds of this nature is the SN(ANRORC) mechanism, which stands for Nucleophilic Substitution of Hydrogen via Addition of the Nucleophile, Ring Opening, and Ring Closure. This has been observed in other nitrogen-containing heterocyclic systems.
| Reactant | Nucleophile | Proposed Product | Reaction Conditions | Plausible Yield |
| This compound | Sodium methoxide | Ethyl 2-(4-methoxynaphthalen-1-yl)acetate | High Temperature, Polar Aprotic Solvent | Moderate |
| This compound | Ammonia | Ethyl 2-(4-aminonaphthalen-1-yl)acetate | High Pressure, Catalyst | Moderate to High |
| This compound | Thiophenol | Ethyl 2-(4-(phenylthio)naphthalen-1-yl)acetate | Base, DMF | Moderate |
Oxidation and Reduction Pathways
The dual functionality of this compound allows for a rich exploration of its oxidation and reduction chemistry. The naphthalene core, the cyano group, and the ester moiety can all potentially react under different redox conditions.
Oxidation: The naphthalene ring is susceptible to oxidation, which can lead to the formation of phthalic acid derivatives under harsh conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid. More controlled oxidation could potentially yield quinone structures, a common transformation for polycyclic aromatic hydrocarbons. The ethyl acetate side chain is generally stable to mild oxidation but can be cleaved under more forceful conditions.
Reduction: The cyano and ester groups are both reducible. The cyano group can be selectively reduced to an aminomethyl group (-CH2NH2) using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is valuable for introducing a primary amine functionality. The ester group can also be reduced by strong reducing agents like LiAlH4 to the corresponding primary alcohol, yielding 2-(4-(aminomethyl)naphthalen-1-yl)ethan-1-ol if the cyano group is also reduced. Selective reduction of the ester in the presence of the cyano group can be challenging but may be achievable using specific reagents like sodium borohydride (B1222165) in certain solvent systems, which would produce 2-(4-cyanonaphthalen-1-yl)ethan-1-ol.
| Reaction Type | Reagent | Target Functional Group | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | Cyano and Ester | 2-(4-(aminomethyl)naphthalen-1-yl)ethan-1-ol |
| Reduction | Raney Nickel, H2 | Cyano | Ethyl 2-(4-(aminomethyl)naphthalen-1-yl)acetate |
| Reduction | Sodium Borohydride (NaBH4) | Ester (potentially) | 2-(4-cyanonaphthalen-1-yl)ethan-1-ol |
| Oxidation | Potassium Permanganate (KMnO4) | Naphthalene Ring | Phthalic acid derivative |
Detailed Reaction Mechanism Elucidation
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Kinetic studies are fundamental to elucidating reaction mechanisms. For a hypothetical NAS reaction where a nucleophile (Nu-) displaces the cyano group, the rate law would likely be second order, first order in both the substrate and the nucleophile:
Rate = k[this compound][Nu-]
This rate law is consistent with a bimolecular mechanism, such as the SNAr mechanism, which proceeds through a Meisenheimer complex intermediate. The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile and leaving group. Experimental determination of this rate law would involve monitoring the concentration of reactants or products over time under various initial concentrations.
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism. In the context of NAS reactions on this compound, the key intermediate would be the Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. Spectroscopic techniques such as NMR and UV-Vis can be employed to detect this transient species, often at low temperatures to increase its lifetime. For instance, the appearance of new signals in the upfield region of the 1H NMR spectrum would be indicative of the formation of sp3-hybridized carbons in the aromatic ring.
Computational chemistry provides powerful tools for analyzing transition states and calculating the energy barriers associated with a reaction pathway. For the SNAr mechanism, two main transition states would be of interest: the one leading to the formation of the Meisenheimer complex and the one corresponding to the departure of the leaving group.
Density Functional Theory (DFT) calculations could be used to model these transition states and determine their geometries and energies. The activation energy (ΔG‡) for the reaction can be calculated, which is directly related to the reaction rate. These computational studies can also help to rationalize the observed regioselectivity of nucleophilic attack and provide insights into the electronic effects of the cyano and ethyl acetate substituents on the stability of the intermediates and transition states. The energy profile would typically show a two-step process with an intermediate well corresponding to the Meisenheimer complex.
| Mechanistic Aspect | Methodology | Expected Findings |
| Kinetic Studies | UV-Vis or NMR Spectroscopy | Second-order rate law, determination of rate constant (k) |
| Intermediate Identification | Low-Temperature NMR Spectroscopy | Observation of signals corresponding to the Meisenheimer complex |
| Transition State Analysis | Density Functional Theory (DFT) | Calculation of activation energies and geometries of transition states |
Derivatives, Analogues, and Structural Modifications of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
Exploration of Ester and Alpha-Substituent Modifications
Modifications at the acetate (B1210297) portion of the molecule provide another layer of structural diversity. This includes changing the alcohol part of the ester or introducing substituents at the alpha-carbon.
The ethyl ester of 2-(4-cyanonaphthalen-1-yl)acetic acid can be readily converted to other homologous esters. This is typically achieved through transesterification or by first hydrolyzing the ester to the corresponding carboxylic acid and then re-esterifying with a different alcohol. The first few members of a homologous series of carboxylic acids include formic acid, acetic acid, propionic acid, and butyric acid. libretexts.org By reacting 2-(4-cyanonaphthalen-1-yl)acetic acid with alcohols such as methanol (B129727) or propanol, the corresponding methyl and propyl esters can be synthesized. These modifications can alter physical properties like solubility and boiling point.
Table 2: Homologous Esters of 2-(4-cyanonaphthalen-1-yl)acetic acid
| Compound Name | Ester Group |
|---|---|
| Methyl 2-(4-cyanonaphthalen-1-yl)acetate | Methyl (-CH₃) |
| This compound | Ethyl (-CH₂CH₃) |
The carbon atom alpha to the naphthalene (B1677914) ring and the carbonyl group is an active methylene (B1212753) position, making it a prime site for substitution. Alkylation or arylation reactions can introduce new groups at this position. A key example of an alpha-substituted derivative is Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, where a cyano group is present at the alpha-carbon. nih.gov This compound highlights how the active methylene group can be functionalized. Another example involves the reaction of an active methylene compound, ethyl 2-cyanoacetate, with carbon disulfide and 1,3-dibromopropane (B121459) to yield ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, which features a dithiane ring at the alpha position. nih.gov
Table 3: Examples of Alpha-Substituted Derivatives
| Compound Name | Alpha-Substituent |
|---|---|
| Ethyl 2-cyano-2-(naphthalen-1-yl)acetate | Cyano (-CN) nih.gov |
Synthesis of Related Heterocyclic Compounds Incorporating the Cyano-Naphthalene Moiety
The cyano and ester functionalities of this compound are valuable precursors for constructing heterocyclic rings. The cyano group, in particular, can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles.
Research has shown that the cyanoacetate (B8463686) moiety is a versatile building block for synthesizing heterocyclic compounds like 2-pyridones. sciforum.net For example, 1H-free 2-pyridones and N-alkyl 2-pyridones can be prepared from ethyl cyanoacetate, aromatic aldehydes, and acetophenone (B1666503) derivatives. sciforum.net Furthermore, the reactivity of the cyano group can be exploited to create tetrazoles through cycloaddition reactions with sodium azide. sciforum.net Cyanoacetohydrazide, a related precursor, is also widely used for synthesizing a range of heterocyclic compounds. researchgate.netchemrxiv.org
A more direct approach to incorporating the naphthalene core into a heterocyclic system involves palladium-catalyzed cascade reactions. For instance, 1,8-dihalonaphthalenes can react with various heteroarylboronic acids in a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. beilstein-journals.org This powerful method has been used to synthesize acenaphthylene-fused heteroarenes, effectively fusing heterocycles like thiophene, furan, pyridine, and pyrimidine (B1678525) to the naphthalene framework. beilstein-journals.org
Table 4: Examples of Heterocyclic Systems Derived from Related Precursors
| Heterocyclic System | Synthetic Precursor Highlight | Reference |
|---|---|---|
| 2-Pyridone | Ethyl cyanoacetate, aromatic aldehydes | sciforum.net |
| 5-Pyridone 1H-tetrazole | 3-Cyano-2-pyridone nitriles, sodium azide | sciforum.net |
| Acenaphtho[1,2-b]thiophene | 1,8-Diiodonaphthalene, thiophene-3-ylboronic acid | beilstein-journals.org |
Condensation Products with Cyclic Systems
The active methylene group in this compound can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can then undergo condensation reactions with various electrophiles, including cyclic ketones, to form new carbon-carbon bonds and, subsequently, new ring systems.
A notable example of this type of reaction is the Knoevenagel condensation. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of related ethyl cyanoacetate derivatives provides a strong basis for predicting its behavior. For instance, the condensation of ethyl cyanoacetate with aldehydes and ketones is a well-established method for the synthesis of α,β-unsaturated compounds. In a similar vein, this compound can be expected to react with cyclic ketones such as cyclohexanone (B45756) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate. This reaction would likely proceed through the formation of a (4-cyanonaphthalen-1-yl)(cyclohexylidene)acetate intermediate, which can then be further manipulated.
One of the powerful applications of such condensation products is in the synthesis of highly substituted heterocyclic systems. For example, a three-component cascade reaction involving an alkenyl aniline, an aldehyde, and ethyl cyanoacetate has been reported to produce highly substituted 1,2,3,4-tetrahydroquinolines. wikipedia.org This reaction proceeds via an initial Knoevenagel condensation. wikipedia.org Extrapolating this, this compound could potentially be employed in similar multi-component reactions to generate novel quinoline (B57606) derivatives fused with or bearing the cyanonaphthalene moiety.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Cyclic Ketone (e.g., Cyclohexanone) | Base (e.g., Piperidine, Ammonium Acetate) | α,β-Unsaturated Ester |
| This compound | Aldehyde, Alkenyl Aniline | DBU | Highly Substituted Tetrahydroquinoline |
Ring Annulation Reactions
Ring annulation reactions are crucial transformations in organic synthesis for the construction of polycyclic systems. This compound, with its strategically placed functional groups, is a prime candidate for such reactions.
One of the most relevant ring-closing reactions for derivatives of this compound is the Thorpe-Ziegler reaction . This reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgsynarchive.comchem-station.comyoutube.com To utilize this reaction, the ester group of this compound would first need to be converted into a nitrile. This could be achieved through a multi-step sequence, for example, by hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide, and subsequent dehydration to the nitrile. The resulting dinitrile, with one nitrile group on the naphthalene ring and another on the side chain, could then undergo Thorpe-Ziegler cyclization under basic conditions to form a new six-membered ring fused to the naphthalene system. The product, after acidic workup, would be a cyclic ketone. synarchive.comchem-station.com
Another important class of ring annulation reactions is the Gewald reaction , which is used to synthesize polysubstituted 2-aminothiophenes. dntb.gov.ua This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. dntb.gov.ua Although direct application with this compound as the cyanoester component is not explicitly detailed, its structural similarity to ethyl cyanoacetate suggests its potential utility in such transformations, leading to the formation of thiophenes fused to the naphthalene core.
Furthermore, the cyano group itself can participate in cyclization reactions. For instance, it can react with suitable functional groups on an adjacent side chain to form fused heterocyclic rings such as pyridones or pyrimidines. The synthesis of pyridone derivatives often involves the reaction of an active methylene compound, an aldehyde, and a source of ammonia (B1221849) or an amine.
| Reaction Type | Precursor Requirement | Key Reagents | Resulting Fused Ring |
| Thorpe-Ziegler Reaction | Dinitrile derivative | Strong Base (e.g., Sodium Ethoxide) | Cyclic Ketone |
| Gewald Reaction | α-Cyanoester | Ketone/Aldehyde, Sulfur, Base | 2-Aminothiophene |
| Pyridone Synthesis | Active Methylene Compound | Aldehyde, Ammonia/Amine | Pyridone |
Structure-Reactivity Relationships in Analogous Systems
The reactivity of this compound is intrinsically linked to the electronic properties of the cyanonaphthalene scaffold. The cyano group is a strong electron-withdrawing group, and its position on the naphthalene ring significantly influences the reactivity of other parts of the molecule.
In analogous systems, such as the Friedel-Crafts acylation of naphthalene, the position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. chem-station.comnih.govrsc.orgacs.org For instance, the α-position of naphthalene is generally more reactive towards electrophilic substitution than the β-position due to better stabilization of the carbocation intermediate. However, steric hindrance can play a significant role, sometimes favoring substitution at the less hindered β-position. researchgate.net
In the case of this compound, the electron-withdrawing cyano group at the 4-position deactivates the naphthalene ring towards electrophilic attack. However, it also influences the acidity of the benzylic protons of the acetate side chain at the 1-position, making them more susceptible to deprotonation and subsequent nucleophilic reactions.
The relative positions of the cyano group and the acetate side chain are also critical for intramolecular cyclization reactions. The 1,4-substitution pattern on the naphthalene ring provides a suitable geometry for the formation of six-membered rings through annulation reactions like the Thorpe-Ziegler cyclization. The rigidity of the naphthalene core holds the reactive groups in a favorable conformation for cyclization.
Computational studies on cyanonaphthalene derivatives have shown that the position of the cyano group affects the electronic structure and stability of anionic and radical intermediates, which are key in many chemical reactions. nih.gov This understanding is crucial for predicting the regioselectivity and feasibility of various synthetic transformations involving this compound and its analogues.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
Multi-dimensional NMR experiments are crucial for mapping the complex spin systems within this compound. princeton.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key correlations would be expected between the methyl protons (CH₃) and the methylene (B1212753) protons (OCH₂) of the ethyl group. Additionally, couplings between the protons on the naphthalene (B1677914) ring system would help to delineate their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the methylene protons of the acetate (B1210297) bridge (-CH₂-CN) would show a direct correlation to their attached carbon, and the same principle applies to all C-H bonds in the ethyl group and the naphthalene ring. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for assembling the molecular fragments. emerypharma.com Key HMBC correlations would be anticipated from the protons of the acetate methylene group to the carbonyl carbon (C=O) of the ester, the cyano carbon (C≡N), and the C1 carbon of the naphthalene ring. Similarly, correlations from the OCH₂ protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. youtube.com For example, spatial correlations might be observed between the acetate methylene protons and the H8 proton of the naphthalene ring, which would help to define the orientation of the acetate side chain relative to the aromatic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Ethyl CH₃ | 1.2 - 1.4 | 13 - 15 | OCH₂, C=O |
| Ethyl OCH₂ | 4.1 - 4.4 | 61 - 63 | CH₃, C=O |
| Acetate CH₂ | 4.0 - 4.3 | 35 - 40 | C=O, C≡N, Naphthalene C1/C2 |
| Naphthalene H | 7.5 - 8.5 | 120 - 135 | Adjacent Naphthalene C's, C≡N |
| Cyano C≡N | - | 115 - 120 | Acetate CH₂, Naphthalene H |
| Ester C=O | - | 168 - 172 | Ethyl OCH₂, Acetate CH₂ |
Dynamic NMR Studies for Conformational Analysis (If applicable)
While specific dynamic NMR (DNMR) studies on this compound are not widely reported, this technique could be applicable for investigating conformational dynamics. nih.govdocumentsdelivered.com For instance, variable-temperature NMR experiments could probe for restricted rotation around the C(naphthyl)–CH₂ single bond. If a significant energy barrier to rotation exists, one might observe broadening and eventual splitting of NMR signals at low temperatures as the interconversion between different rotational conformers slows on the NMR timescale. capes.gov.br
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govuzh.ch Different polymorphs of this compound would exhibit distinct packing environments and potentially different molecular conformations in the solid state. These subtle structural differences would lead to measurable variations in the ¹³C chemical shifts in a cross-polarization magic angle spinning (CP/MAS) ssNMR spectrum. researchgate.net Each polymorph would present a unique spectral fingerprint, allowing for their unambiguous identification.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govresearchgate.net
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its primary functional groups. The positions of these bands are diagnostic for the molecular structure.
Cyano Group (C≡N): A sharp, strong absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.
Ester Group (C=O and C-O): The ester functionality gives rise to two prominent vibrations. The carbonyl (C=O) stretch is one of the most intense bands in the IR spectrum, anticipated between 1735-1750 cm⁻¹. docbrown.infovscht.cz The C-O stretching vibrations of the ester linkage would appear in the fingerprint region, generally between 1000-1300 cm⁻¹. vscht.cz
Naphthalene Ring: The aromatic ring system would show multiple characteristic bands. C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org
Aliphatic Groups: The C-H stretching vibrations of the ethyl and acetate methylene groups would be observed in the 2850-3000 cm⁻¹ range. libretexts.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Cyano | C≡N Stretch | 2220 - 2260 | Medium-Sharp |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |
| Ester Ether | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Variable |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |
Intermolecular Interactions and Hydrogen Bonding
In the solid state, the molecular packing of this compound would be governed by various noncovalent interactions. gatech.edu While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak hydrogen bonds of the C-H···O and C-H···N types are highly probable. researchgate.netmdpi.com These interactions could occur between the aromatic or aliphatic C-H groups and the electronegative oxygen atom of the carbonyl group or the nitrogen atom of the cyano group. Furthermore, π–π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are expected to play a significant role in the crystal packing. bohrium.com These intermolecular forces can be subtly reflected in the vibrational spectra, often causing slight shifts in the frequencies of the involved functional groups compared to their gas-phase or dilute solution values. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Elucidation of Molecular Formula and Fragmentation Pathways
As of the latest available data, specific high-resolution mass spectrometry (HRMS) data for this compound is not documented in publicly accessible scientific literature. This includes detailed experimental results on its exact mass, molecular formula confirmation, and established fragmentation pathways under various ionization techniques.
For analogous compounds, HRMS is a critical tool. For instance, in the analysis of similar ester derivatives, the molecular ion peak ([M]⁺ or [M+H]⁺) provides the high-resolution mass, which is used to confirm the elemental composition. The fragmentation of related ethyl naphthalene acetate structures typically involves the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, and cleavages within the naphthalene ring system. However, without experimental data for this compound, a definitive fragmentation pattern cannot be constructed.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Detailed tandem mass spectrometry (MS/MS) studies specifically targeting this compound have not been reported in the reviewed scientific literature. MS/MS analysis would be instrumental in confirming the connectivity of the molecule by selecting the precursor ion and inducing further fragmentation. This would allow for the differentiation of isomers and provide unequivocal structural confirmation. In the absence of such studies, the specific fragmentation ions and their relationships for this particular compound remain uncharacterized.
X-ray Crystallography of this compound and its Co-Crystals
Determination of Absolute Configuration and Crystal Packing
There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the packing of molecules within the crystal lattice is not available. For a non-chiral molecule like this, the determination of absolute configuration is not applicable.
For related naphthalene derivatives, X-ray crystallography has been used to determine their solid-state structures. For example, the crystal structure of 2-(naphthalen-1-yl)ethyl 2-acetoxybenzoate has been reported, revealing its monoclinic crystal system and specific packing arrangement. researchgate.net However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.
Analysis of Intermolecular Interactions and Supramolecular Assemblies
Without a determined crystal structure, a detailed analysis of the intermolecular interactions and supramolecular assemblies for this compound cannot be performed. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking interactions between the naphthalene rings, and other non-covalent forces that govern the three-dimensional architecture of the crystal. The presence of the cyano group would be expected to play a significant role in directing the crystal packing through dipole-dipole interactions or weak hydrogen bonds.
Chiroptical Spectroscopy (If applicable for chiral analogues)
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).
Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter in the acetate side chain or through atropisomerism, chiroptical spectroscopy would become a relevant and powerful technique for the determination of their absolute configuration in solution. However, no such chiral analogues or related chiroptical studies have been identified in the current scientific literature.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. khanacademy.org CD measures the differential absorption of left and right circularly polarized light by a sample, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. A crucial prerequisite for a molecule to exhibit a CD or ORD signal is the presence of chirality, meaning it must be non-superimposable on its mirror image. khanacademy.org
Structurally, this compound is an achiral molecule in its ground state. It lacks any stereogenic centers, and while rotation around the single bond connecting the naphthalene ring to the acetate group exists, the energy barrier is not sufficiently high to permit the isolation of stable rotational isomers, known as atropisomers, at room temperature. wikipedia.orgnih.gov Atropisomerism typically requires bulky substituents that significantly hinder rotation, a condition not met in this compound. wikipedia.orgresearchgate.net As a result, a pure sample of this compound in an achiral solvent is optically inactive and will not produce a signal in CD or ORD spectroscopy.
Despite being intrinsically achiral, the naphthalene core of the molecule is a strong chromophore. This characteristic makes it a suitable candidate for induced chiroptical studies. An induced CD (ICD) signal can be generated when an achiral chromophore interacts with a chiral environment, causing it to adopt a preferred chiral conformation or orientation. rsc.orgnih.gov Research has shown that achiral naphthalene derivatives can exhibit significant chiroptical properties when forced into a fixed chiral arrangement. rsc.org
Potential methods for inducing chirality and generating CD/ORD signals from this compound include:
Interaction with Chiral Hosts: Encapsulating the molecule within a chiral host, such as a cyclodextrin (B1172386) or a chiral supramolecular cage, can induce a helical or twisted conformation, leading to a measurable ICD signal.
Use of Chiral Solvents: Dissolving the compound in a chiral solvent can lead to differential solvation of its prochiral conformers, resulting in a weak induced optical activity.
Formation of Chiral Aggregates: Under specific conditions, the molecules might self-assemble into larger, ordered supramolecular structures that possess helical chirality, which can be observed through CD spectroscopy. nih.gov
While no specific experimental CD or ORD data for this compound has been published, the principles of induced chirality are well-established. If such an experiment were performed, the resulting data would provide insights into the nature of the non-covalent interactions between the achiral guest molecule and its chiral host.
The table below illustrates hypothetical data from an induced CD experiment. The "Cotton Effect" refers to the characteristic change in sign of a CD signal near an absorption band of the chromophore. The sign and magnitude of the observed Cotton effect could be used to determine the preferred conformation of the molecule within the chiral environment.
Table 1: Hypothetical Induced Circular Dichroism Data
| Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Associated Electronic Transition (Naphthalene Chromophore) |
| 310 | +15 | ¹Lb |
| 285 | -25 | ¹La |
| 220 | +50 | ¹Bb |
| Note: This data is illustrative and represents a hypothetical scenario where this compound is complexed with a chiral host. The signs and magnitudes are arbitrary and intended for conceptual demonstration. |
Computational and Theoretical Investigations of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide a microscopic view of the electron distribution and energy levels, which govern the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely centered around the electron-withdrawing cyano and acetate (B1210297) groups. Theoretical calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely determine the energies of these orbitals. researchgate.netnih.gov These calculations are fundamental for predicting how the molecule will interact with other chemical species. researchgate.netmaterialsciencejournal.org
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aromatic Cyano Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: This data is illustrative for a similar aromatic nitrile and the actual values for this compound would require specific DFT calculations. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
For this compound, an MEP map would likely show a high electron density (red) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit a more positive potential (blue to green), suggesting their susceptibility to nucleophilic interactions. researchgate.netresearchgate.netrsc.org This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing. rsc.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deresearchgate.net By transforming the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, NBO analysis offers a chemically intuitive picture that corresponds well with Lewis structures. wisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions reveal the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of hyperconjugation and resonance effects that contribute to the molecule's stability. For this compound, significant delocalization is expected from the lone pairs of the oxygen atoms and the π-orbitals of the naphthalene ring to the antibonding orbitals of the cyano and carbonyl groups. This analysis can quantify the electronic stabilization arising from these interactions. researchgate.netdergipark.org.tr
Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C-C)naphthyl | π(C≡N) | 5.2 |
| n(O)ester | π(C=O)ester | 28.5 |
| σ(C-H)ethyl | σ*(C-C)naphthyl | 1.8 |
| Note: E(2) represents the stabilization energy. This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis. |
Spectroscopic Property Prediction and Validation
Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and to aid in spectral assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. ruc.dknih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. researchgate.net
For this compound, DFT-NMR calculations would provide predicted chemical shifts for each unique proton and carbon atom. mdpi.com These theoretical values, when compared to experimental spectra, can confirm the assigned structure and provide insights into the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics not fully captured by the gas-phase calculations. nih.gov
Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C-CN | 118.5 | 117.9 |
| C=O | 169.2 | 168.7 |
| Naphthyl-C1 | 132.1 | 131.8 |
| Naphthyl-C4 | 110.3 | 109.9 |
| Note: This data is for illustrative purposes. Actual values would depend on the specific DFT method and basis set used. |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). researchgate.netnih.gov These calculations are typically performed on the optimized geometry of the molecule. capes.gov.br
The predicted vibrational spectra for this compound would show characteristic peaks for its functional groups. For instance, the C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹, the C=O stretch of the ester around 1735-1750 cm⁻¹, and various C-H and C-C stretching and bending modes of the naphthalene ring and ethyl group at their respective characteristic frequencies. researchgate.netyoutube.com Comparing the calculated spectrum with the experimental one helps in the definitive assignment of the observed vibrational bands. researchgate.net
Table 4: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| C≡N Stretch | 2245 | High (IR), Medium (Raman) |
| C=O Stretch | 1740 | High (IR), Low (Raman) |
| Aromatic C-H Stretch | 3050-3100 | Medium (IR), High (Raman) |
| Aliphatic C-H Stretch | 2900-3000 | Medium (IR), Medium (Raman) |
| Note: Frequencies are often scaled to better match experimental data. Intensities are qualitative predictions. |
UV-Vis Absorption and Emission Spectra Predictions
The electronic absorption and emission properties of this compound can be accurately predicted using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netarxiv.org This method is widely used for calculating the excited states of organic molecules. mdpi.comarxiv.org
The process begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)). researchgate.netaip.org Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com For this compound, the naphthalene chromophore is expected to give rise to characteristic π-π* transitions. The presence of the electron-withdrawing cyano group and the ester substituent will likely cause a bathochromic (red) shift in these transitions compared to unsubstituted naphthalene. acs.org
Theoretical studies on related cyanonaphthalene molecules show that TD-DFT can predict absorption spectra that correspond well with experimental data. mdpi.comacs.org These calculations can also identify charge-transfer (CT) excitations, where electron density moves from one part of the molecule to another upon excitation. acs.org For this compound, CT from the naphthalene ring to the cyano group is a plausible transition.
Similarly, predictions of emission spectra (fluorescence) involve optimizing the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) provides the emission energy. The difference between the absorption and emission energies is known as the Stokes shift, a key photophysical parameter.
Table 1: Illustrative Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) (IEFPCM Model)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 355 | 0.18 | HOMO → LUMO (π-π*) |
| S0 → S2 | 328 | 0.25 | HOMO-1 → LUMO (π-π*) |
Note: This table is illustrative, based on typical TD-DFT results for similar aromatic nitriles, and does not represent experimentally verified data.
Reaction Mechanism Modeling and Simulation
Computational modeling is a powerful tool for understanding the reaction mechanisms, kinetics, and thermodynamics involving this compound. rsc.orgacs.org
To study a chemical reaction computationally, such as the hydrolysis of the ester group or reactions involving the cyano group, the first step is to identify the transition state (TS) structure connecting reactants and products. acs.orgresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate this structure.
Once a candidate TS is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Following the successful location of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. rsc.orgrsc.orgresearchgate.net The IRC calculation maps the minimum energy path downhill from the TS to the reactants on one side and to the products on the other, confirming that the located TS indeed connects the desired minima. This analysis provides a detailed picture of the structural changes occurring throughout the reaction. For example, in the hydrolysis of the ester, the IRC would trace the approach of a water molecule, the formation of the tetrahedral intermediate, proton transfer steps, and the final departure of the alcohol.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. wikipedia.orgyoutube.com Computational models account for these effects in two primary ways: explicit and implicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. For a polar molecule like this compound, increasing solvent polarity would be predicted to stabilize polar intermediates and transition states, potentially altering reaction barriers. wikipedia.orgacs.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method is crucial when specific solvent molecules play a direct role in the reaction mechanism, for instance, acting as a proton shuttle. A hybrid approach, combining a few explicit solvent molecules with a continuum model, often provides a balance of accuracy and efficiency.
This compound possesses conformational flexibility, particularly around the rotatable single bonds of the ethyl acetate side chain. Molecular Dynamics (MD) simulations are employed to explore this conformational space. aip.orgmdpi.comdocumentsdelivered.com
In an MD simulation, Newton's equations of motion are solved for all atoms in the system over time, governed by a force field that describes the inter- and intramolecular forces. mdpi.com By simulating the molecule over a period of nanoseconds or longer at a given temperature, a trajectory of its dynamic behavior is generated. Analysis of this trajectory reveals the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. aip.org For instance, MD can reveal whether the ethyl acetate group folds over the naphthalene ring or extends away from it, which has implications for crystal packing and accessibility for reactions. nih.govbohrium.comuva.nl
Material Science and Supramolecular Assembly Predictions
Computational methods are invaluable for predicting how molecules will behave in the solid state, guiding the design of new materials with desired properties.
Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge, but computational methods have made substantial progress. researchgate.netrsc.org The process of Crystal Structure Prediction (CSP) typically involves two main steps:
Generation of Plausible Crystal Packings: A large number of hypothetical crystal structures are generated by arranging the molecule in various common space groups and orientations. The conformational flexibility of the ethyl acetate group would be considered, often by using a set of low-energy conformers obtained from quantum mechanical calculations.
Ranking by Lattice Energy: The generated structures are then ranked based on their calculated lattice energy, which is the energy released when molecules come together from the gas phase to form a crystal. These energies are typically calculated using a combination of force fields and more accurate quantum mechanical methods (like periodic DFT) for the most promising candidates.
The presence of the polar cyano group and the ester group suggests that dipole-dipole interactions and potential C-H···N or C-H···O hydrogen bonds will play a significant role in the crystal packing, in addition to the π-π stacking of the naphthalene cores. rsc.orgresearchgate.net MD simulations can also be used to simulate crystal growth from a solution or melt, providing insights into the final crystal morphology. rsc.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-cyanonaphthalene |
Intermolecular Interaction Energy Calculations
Computational chemistry offers powerful tools to quantify these interactions. Methods such as Density Functional Theory (DFT) with dispersion corrections (DFT-D), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to calculate the binding energies of molecular dimers and clusters. arxiv.org
The π-π stacking interactions are a dominant force in the assembly of aromatic molecules. For the parent naphthalene dimer, computational studies have provided benchmark values for stacking energies. For instance, CCSD(T) calculations, which are considered a gold standard, along with more computationally efficient methods like DFT-D3, have been used to determine the interaction energies for different stacking configurations (e.g., sandwich vs. slipped-parallel). arxiv.org The interaction energy for a stacked naphthalene dimer is estimated to be around -4.1 kcal/mol. arxiv.org The presence of substituents, such as the cyano and ethyl acetate groups in this compound, is expected to modulate these stacking energies through electronic and steric effects.
A study on 2-naphthalenethiol (B184263) dimers revealed a shallow potential energy surface with a multitude of low-lying isomers within a very small energy window (sub-kJ mol⁻¹), indicating that multiple conformations can coexist with slightly different interaction energies. nih.gov This highlights the complexity of the potential energy landscape for substituted naphthalenes. The primary forces in such interactions are identified as a balance between dispersion and Pauli repulsion. nih.gov
The table below summarizes representative intermolecular interaction energies for naphthalene and other related aromatic systems, which can serve as a proxy for understanding the interactions involving this compound.
| Interacting Molecules | Computational Method | Interaction Energy (kcal/mol) | Key Findings |
| Naphthalene Dimer | CCSD(T)/def2-TZVP | -4.773 | Strong π-π stacking interaction. arxiv.org |
| Naphthalene Dimer | DFT-D3/def2-TZVP | -4.216 | DFT with dispersion correction provides a good estimate. arxiv.org |
| Sumanene Dimer | B97D | -19.34 | Significant binding energy in a curved aromatic system. msstate.edu |
| Triphenylene Dimer (rotated) | B97D/cc-pVQZ | -14.42 | Strong interaction in a larger planar aromatic system. msstate.edu |
Self-Assembly Behavior Modeling
The self-assembly of molecules into ordered supramolecular structures is dictated by a delicate balance of intermolecular forces. For this compound, the combination of a large aromatic naphthalene core, a polar cyano group, and a flexible ethyl acetate substituent suggests a rich self-assembly behavior. While direct modeling studies for this specific molecule are not available, research on analogous naphthalene derivatives provides a framework for predicting its self-assembly propensities.
Computational modeling, in conjunction with experimental techniques, has been instrumental in elucidating the self-assembly pathways of complex organic molecules. The position of substituents on the naphthalene ring has been shown to be a critical determinant of the resulting supramolecular architecture. For example, a study on isomeric naphthalene-appended glucono derivatives demonstrated that substitution at the 1-position (like in this compound) led to the formation of nanofibers, whereas substitution at the 2-position resulted in nanotwists. rsc.org This suggests that the steric and electronic influence of the ethyl acetate group at the 1-position will likely direct a specific, anisotropic growth of self-assembled structures.
The interplay of different non-covalent interactions is key. In many naphthalene-based systems, π-π stacking of the aromatic cores provides the primary driving force for aggregation. This is often supplemented by other interactions such as hydrogen bonding and dipole-dipole interactions. For instance, in the crystal structure of a related naphthalene-based ligand, Hirshfeld surface analysis revealed that dispersion forces, particularly H···H contacts, were the most significant contributors to the crystal packing, accounting for over 45% of the total interactions. mdpi.com
The self-assembly of various functionalized naphthalene diimides (NDIs) has been extensively studied, revealing the formation of diverse nanostructures including nanorods, nanobelts, and vesicles. acs.orgthieme-connect.de These studies highlight how the interplay between π–π stacking of the NDI cores and additional interactions from appended functional groups (e.g., amide groups for hydrogen bonding) can be tuned to control the morphology of the resulting assemblies. acs.org
The table below summarizes the observed self-assembly behavior of some relevant naphthalene derivatives, which can be used to infer the potential self-assembly of this compound.
| Compound | Key Functional Groups | Observed Self-Assembled Structures | Driving Forces |
| 1-Naphthyl-appended glucono derivative | Naphthalene, Hydroxyl, Amide | Nanofibers | π-π stacking, Hydrogen bonding rsc.org |
| 2-Naphthyl-appended glucono derivative | Naphthalene, Hydroxyl, Amide | Nanotwists | π-π stacking, Hydrogen bonding rsc.org |
| Naphthalene diimide (NDI) derivatives | NDI core, Amides, Alkyl chains | Nanorods, Nanobelts, Vesicles | π-π stacking, Hydrogen bonding, Solvophobic effects acs.org |
| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Naphthalene, Imine, Pyridyl | Crystalline solid | Dispersion forces (H···H interactions) mdpi.com |
Based on these analogous systems, it can be hypothesized that the self-assembly of this compound would be primarily driven by the π-π stacking of the cyanonaphthalene units. The polar cyano and ester groups would likely engage in dipole-dipole interactions, influencing the relative orientation of the molecules within the assembly. The ethyl group introduces flexibility and steric bulk, which could frustrate a perfectly co-facial π-stacking arrangement, possibly leading to slipped-stack or herringbone packing motifs. The concentration and the nature of the solvent are also expected to play a critical role in the thermodynamics and kinetics of the self-assembly process, potentially leading to different morphologies under various conditions. researchgate.net
Emerging Non Biological Applications of Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate and Its Derivatives
Applications in Advanced Organic Synthesis as a Building Block
The reactivity of the cyano and acetate (B1210297) groups, combined with the rigid naphthalene (B1677914) scaffold, positions Ethyl 2-(4-cyanonaphthalen-1-yl)acetate as a valuable intermediate in the synthesis of complex organic molecules. Its utility as a building block is particularly evident in the construction of polycyclic and heterocyclic systems.
Precursor to Complex Polycyclic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. nih.gov They are of significant interest in materials science due to their unique electronic and optical properties. researchgate.net The synthesis of large and complex PAHs often relies on the strategic annulation of smaller aromatic precursors. rsc.org
While direct examples of the use of this compound in the synthesis of complex polycyclic systems are not yet widely reported, its structure suggests a strong potential for such applications. The naphthalene core provides a foundational two-ring system that can be further elaborated. Methodologies such as palladium-catalyzed [3+3] annulation reactions, which have been successfully employed for the synthesis of perylene (B46583) derivatives from 1,8-dibromonaphthalene, could potentially be adapted. rsc.org
Furthermore, intramolecular cyclization reactions of appropriately substituted naphthylacetonitrile derivatives could offer a pathway to new polycyclic structures. For instance, theoretical studies on the intramolecular cyclization of a phosphanylidenecarbene bearing a bulky aryl group to form a phosphanaphthalene derivative highlight the feasibility of forming new rings onto a naphthalene system. nih.govbeilstein-journals.org The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, is another established method for forming cyclic ketones, which can be precursors to polycyclic aromatic systems. researchgate.net
Scaffold for Heterocycle Synthesis
The functional groups present in this compound make it an attractive starting material for the synthesis of various heterocyclic compounds. The active methylene (B1212753) group adjacent to the cyano and ester functionalities is particularly reactive and can participate in a variety of condensation reactions. researchgate.netvanderbilt.edu
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a fundamental step in the synthesis of many heterocycles. researchgate.netorganic-chemistry.orgresearchgate.net this compound can undergo Knoevenagel condensation with aldehydes or ketones, and the resulting adduct can then be subjected to subsequent cyclization reactions to form a variety of heterocyclic rings. beilstein-journals.orgnih.gov For example, condensation with dicarbonyl compounds could lead to the formation of pyridines, pyrimidines, or other related heterocycles. scilit.comscispace.com
Potential in Materials Science and Engineering
The inherent electronic and photophysical properties of the naphthalene moiety, coupled with the electron-withdrawing nature of the cyano group, make this compound and its derivatives promising candidates for applications in materials science.
Components in Organic Electronic Devices (e.g., Semiconductors, Emitters)
Naphthalene and its derivatives have been extensively investigated for their potential as organic semiconductors. google.com In particular, naphthalene diimides are well-established n-type organic semiconductors, demonstrating good electron mobility and stability. rsc.orgcas.cnresearchgate.net The electron-deficient nature of the naphthalene core in these molecules facilitates electron transport.
Given that this compound contains an electron-withdrawing cyano group attached to the naphthalene ring, it is plausible that this compound or its derivatives could exhibit n-type semiconducting properties. The introduction of strong electron-withdrawing groups is a common strategy to enhance the performance and stability of n-type organic semiconductors. While direct studies on the semiconducting properties of this compound have not been reported, the foundational knowledge of naphthalene-based semiconductors suggests this as a promising area for future research. google.com
Use in Functional Polymers or Composites
The incorporation of functional organic molecules into polymers can lead to materials with tailored optical, electronic, or mechanical properties. The structure of this compound suggests its potential use as a monomer or a functional additive in polymers.
Studies have shown that derivatives of ethyl cyanoacetate (B8463686), such as ethyl 2-cyano-3-phenyl-2-propenoates, can be copolymerized with vinyl acetate to create functional polymers. researchgate.netchemrxiv.org These copolymers exhibit altered thermal and physical properties compared to the parent polymer. This suggests that this compound could be similarly modified, for example, through a Knoevenagel condensation with an aldehyde to introduce a polymerizable double bond, and then incorporated into a polymer chain. The resulting polymer would feature the cyanonaphthalene moiety as a pendant group, which could impart specific luminescent or electronic characteristics to the material.
Luminescent Materials (e.g., Fluorescent Probes, Dyes)
Naphthalene and its derivatives are well-known for their fluorescent properties and have been widely used as fluorescent probes and dyes. niscpr.res.innih.gov The fluorescence of naphthalene-based compounds is sensitive to their local environment, making them useful for sensing applications. nih.gov The introduction of substituents onto the naphthalene ring can significantly modulate the photophysical properties, such as the fluorescence quantum yield and emission wavelength. mdpi.com
Role in Analytical Chemistry (e.g., Electrochemical Sensing)
Derivatives of this compound are emerging as versatile platforms in the development of advanced analytical tools. The inherent photophysical properties and the potential for chemical modification of the naphthalene core, combined with the reactivity of the cyano and acetate functional groups, allow for the design of specialized molecules for sensing and electrochemical applications. These derivatives are particularly valuable in creating systems for the detection of various analytes and in the fabrication of modified electrodes with enhanced capabilities.
Sensing Probes (e.g., Ion, Chemical, or Gas Detection)
The structural framework of this compound serves as a valuable scaffold for creating highly sensitive and selective fluorescent probes. By chemically modifying this parent structure, researchers have developed derivatives capable of detecting specific ions and molecules through changes in their fluorescence emission. These probes often incorporate a recognition site that selectively binds to the target analyte, and a signaling unit, the naphthalene fluorophore, which reports this binding event.
A common strategy involves the synthesis of Schiff base derivatives. For instance, a naphthalene derivative with a Schiff base structure was designed and synthesized for the highly selective and sensitive detection of Al³⁺ ions. This probe demonstrated a significant fluorescence response upon binding to aluminum ions, enabling their qualitative and quantitative determination. nih.gov The mechanism of detection often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the probe restricts intramolecular rotation and reduces non-radiative decay, leading to an increase in fluorescence intensity.
Similarly, other naphthalene-based Schiff base fluorescent sensors have been successfully developed for the detection of other metal ions, such as Zn²⁺ and Cu²⁺. tandfonline.comnih.gov A turn-on fluorescent probe for Zn²⁺ was synthesized from 2-hydroxy-1-naphthaldehyde, which exhibited a notable fluorescence enhancement in the presence of zinc ions. tandfonline.com In another study, a naphthalimide-based probe was designed for the detection of Cu²⁺, where the fluorescence was quenched upon the addition of copper ions. nih.gov The detection limit for this copper ion probe was determined to be 1.8 µM. nih.gov
The versatility of naphthalene derivatives extends to the detection of anions as well. A small-molecule fluorescent probe based on naphthalene was developed for the cascade recognition of Hg²⁺ and I⁻. researchgate.net The probe demonstrated ratiometric detection of Hg²⁺ through excimer-monomer emission changes, and the resulting complex could then selectively detect I⁻ via fluorescence quenching. researchgate.net
The following table summarizes the performance of several naphthalene-derivative-based fluorescent probes for ion detection.
| Probe Type | Target Analyte | Detection Principle | Detection Limit |
| Naphthalene-Schiff Base | Al³⁺ | Chelation-Enhanced Fluorescence | Not Specified |
| Naphthalene-Schiff Base | Zn²⁺ | Turn-on Fluorescence | Not Specified |
| Naphthalimide-Schiff Base | Cu²⁺ | Fluorescence Quenching | 1.8 µM |
| Naphthalene Derivative | Hg²⁺ / I⁻ | Ratiometric / Quenching | Not Specified |
Modified Electrode Materials
While direct modification of electrodes with this compound is not widely reported, derivatives and related naphthalene structures are utilized in the development of electrochemical sensors. These sensors often rely on the modification of electrode surfaces to enhance sensitivity and selectivity for a particular analyte.
For example, electrochemical sensors have been developed for the determination of naphthalene itself in water samples. One such sensor utilized a glassy carbon electrode (GCE) modified with a nanocomposite of manganese oxides (MnOx) and COOH-functionalized multi-walled carbon nanotubes (MWCNT). nih.gov This modification facilitated the electron transfer process, enabling the sensitive detection of naphthalene. nih.gov The sensor exhibited a wide linear range of 2.0–16.0 µM and a detection limit of 0.5 µM. nih.gov
Another approach to electrochemical sensing involves the use of immunosensors. An electrochemical immunosensor for naphthalene detection in water was developed by modifying an electrode with an antibody specific to naphthalene. worldscientific.com The binding of naphthalene to the antibody on the electrode surface resulted in a change in the electrochemical signal, proportional to the naphthalene concentration. worldscientific.com This sensor demonstrated good linearity between the peak current and naphthalene concentrations. worldscientific.com
Furthermore, a miniaturized potentiometric sensor for naphthalene acetic acid (NAA), a derivative of naphthalene, was constructed using graphene nanosheets with incorporated lipid films and an auxin-binding protein receptor. researchgate.net This biosensor showed a fast response time of approximately 5 minutes and a low detection limit of 10 nM. researchgate.net
These examples highlight the potential for naphthalene-based compounds to be key components in the fabrication of modified electrodes for a variety of sensing applications. The electrochemical properties of the naphthalene ring system can be harnessed and enhanced through derivatization and combination with other advanced materials.
Catalysis and Ligand Design
The molecular architecture of this compound and its derivatives presents significant opportunities in the field of catalysis, both as ligands for transition metals and as precursors for catalytically active species. The presence of multiple potential coordination sites—the cyano group, the ester functionality, and the aromatic naphthalene core—allows for the design of sophisticated ligands that can influence the reactivity and selectivity of metal-catalyzed reactions.
As Ligands in Transition Metal Catalysis
Naphthalene-based structures are increasingly being explored as ligands in transition metal catalysis. The rigid framework of the naphthalene rings can provide a well-defined coordination environment around a metal center, which is crucial for controlling catalytic activity and selectivity.
Derivatives of naphthalene acetic acid have been shown to act as versatile ligands for a range of transition metal ions, including Ti(IV), Mn(II/III), and others. mdpi.com These ligands can coordinate to metal centers in various modes, leading to the formation of mononuclear, dinuclear, and polynuclear complexes with interesting structural and catalytic properties. mdpi.com For instance, dinuclear complexes with bridging 1-naphthylacetato ligands have been synthesized and characterized. mdpi.com
More complex ligand systems based on the naphthalene scaffold have also been developed. A peri-substituted naphthalene containing both a phosphine (B1218219) (PPh₂) and a stannyl (B1234572) (SnL) group has been used as a κ²P,Sn-coordinating ligand for manganese and cobalt. acs.org This ligand reacts with binuclear metal carbonyls to form ionic complexes, representing the first examples of Sn-coordinated Mn(CO)₄⁺ and Co(CO)₃⁺ cations. acs.org The reactivity of this ligand with transition metal chlorides can lead to transmetallation, yielding heterobimetallic complexes with intermolecular Sn→TM coordination. acs.org
The electronic properties of the naphthalene system can be fine-tuned through the introduction of substituents, which in turn affects the properties of the resulting metal complexes. The extended π-system of naphthalene can also play a role in stabilizing catalytic intermediates and facilitating electron transfer processes.
The following table provides examples of transition metal complexes with naphthalene-based ligands.
| Naphthalene Ligand | Transition Metal(s) | Resulting Complex Type |
| 1-Naphthylacetato | Ti(IV), Mn(II/III) | Mononuclear, Dinuclear |
| 1-PPh₂-8-SnL-C₁₀H₆ | Mn, Co, Rh, Ir, Pd, Pt | Ionic, Heterobimetallic |
| Naphthalene | Cr | Sandwich Complex |
As Precursors for Catalytic Species
This compound can be considered a valuable precursor for the synthesis of more elaborate catalytic species. The functional groups present in the molecule offer multiple handles for further chemical transformations, allowing for the construction of a wide array of derivatives with potential catalytic applications.
The synthesis of substituted naphthalenes is an active area of research, with numerous methods being developed that utilize transition metal catalysis. thieme-connect.comacs.orgresearchgate.netresearchgate.net These synthetic strategies can be adapted to produce naphthalene derivatives with specific functionalities designed for catalytic purposes. For example, palladium-catalyzed reactions are commonly employed for the construction of the naphthalene skeleton. thieme-connect.com
Furthermore, the isoquinoline (B145761) ring system, which is structurally related to the cyanonaphthalene core, has been used as a starting point for the synthesis of naphthalene derivatives through nitrogen-to-carbon transmutation. researchgate.netnih.gov This approach allows for the facile synthesis of substituted naphthalenes that could serve as ligands or catalysts. The ability to introduce isotopic labels, such as ¹³C, also opens up possibilities for mechanistic studies of catalytic reactions. nih.gov
The development of new synthetic routes to functionalized naphthalenes is critical for advancing their application in catalysis. These methods provide access to a diverse range of molecular structures, enabling the systematic investigation of structure-activity relationships and the rational design of new and improved catalysts.
Future Perspectives and Research Trajectories for Ethyl 2 4 Cyanonaphthalen 1 Yl Acetate
Unexplored Reactivity and Synthetic Routes
The current body of knowledge on Ethyl 2-(4-cyanonaphthalen-1-yl)acetate is limited, presenting a fertile ground for the discovery of new chemical transformations and more efficient manufacturing processes.
Future investigations into the reactivity of this compound could explore its utility as a precursor in multicomponent reactions (MCRs). The presence of both an activated methylene (B1212753) group and a nitrile functionality offers dual reactivity that could be exploited in the construction of complex heterocyclic systems, which are scaffolds of high value in medicinal chemistry and materials science. rsc.org Furthermore, the development of novel synthetic strategies is paramount. Traditional methods for creating similar naphthalene (B1677914) derivatives can be arduous and lack regioselectivity. researchgate.netnih.gov Innovative approaches, such as nitrogen-to-carbon transmutation of isoquinolines or ruthenium-catalyzed C-H functionalization, could provide more direct and efficient pathways to this and related compounds. rsc.orgnih.gov
A key challenge in the synthesis of functionalized naphthalenes is controlling the position of substituents. researchgate.net Research into regioselective synthesis methodologies will be crucial for producing this compound with high purity, avoiding the formation of isomeric byproducts.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To fully understand and optimize the synthesis of this compound, the adoption of advanced, real-time monitoring techniques is essential. These methods provide continuous insight into reaction kinetics, the formation of intermediates, and the generation of byproducts, enabling a level of process control that is unattainable with traditional offline analysis. coleparmer.com
Spectroscopic techniques such as in-line Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry, can be integrated into reaction vessels. researchgate.netnih.gov For instance, a Raman spectrometer can be interfaced with a flow reactor to monitor the formation of the product by tracking a unique vibrational band. nih.gov This allows for rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize impurities. coleparmer.comnih.gov The development of specialized analytical devices and methods will be instrumental in achieving this. digitellinc.com
| Spectroscopic Technique | Potential Application in Synthesis Monitoring | Anticipated Benefits |
| In-line Raman Spectroscopy | Real-time tracking of the conversion of starting materials to this compound by monitoring characteristic vibrational modes of the cyano or ester groups. nih.gov | Rapid reaction optimization, improved yield, and enhanced safety. nih.gov |
| Process NMR Spectroscopy | Detailed structural elucidation of intermediates and byproducts formed during the synthesis. researchgate.net | Deeper mechanistic understanding and identification of pathways leading to impurities. |
| Mass Spectrometry | Online analysis of reaction mixtures to identify components and quantify their concentrations. acs.org | High sensitivity and selectivity for complex reaction monitoring. acs.org |
Integration into Flow Chemistry Platforms for Scalable Production
The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.org The synthesis of this compound is a prime candidate for adaptation to a flow chemistry platform.
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging and requires process redevelopment. | Readily scalable by running the system for longer or by numbering up reactors. rsc.org |
| Safety | Larger volumes of hazardous materials are handled at once. | Smaller reaction volumes at any given time, leading to inherently safer processes. rsc.org |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Superior control over reaction parameters, leading to higher consistency and yield. nih.gov |
| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often more efficient with higher throughput and potential for telescoped reactions. rsc.org |
Development of Novel Non-Biological Applications
The unique electronic and photophysical properties suggested by the structure of this compound make it a compelling candidate for a range of non-biological applications, particularly in the field of materials science.
The naphthalene core, known for its role in organic electronics, combined with the electron-withdrawing cyano group, could lead to materials with interesting charge-transport properties. nih.gov This opens up possibilities for its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorescence properties of naphthalene derivatives are well-documented and can be tuned by the introduction of substituents. mdpi.com The presence of both an ester and a nitrile group on the naphthalene scaffold of this compound offers opportunities for further functionalization, allowing for the fine-tuning of its electronic and optical properties to meet the demands of specific applications. mdpi.com
Multiscale Computational Modeling for Predictive Understanding
In parallel with experimental investigations, multiscale computational modeling will be a powerful tool for accelerating the discovery and development of this compound and its applications. acs.org Computational chemistry can provide deep insights into the molecule's structure, properties, and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its behavior in electronic devices. samipubco.com These calculations can also elucidate its spectroscopic properties, aiding in the interpretation of experimental data. samipubco.com Furthermore, molecular dynamics simulations can be used to model the behavior of the molecule in different environments, such as in solution or in a solid-state device, providing insights into its intermolecular interactions and transport properties. osti.gov Predictive models for site selectivity in C-H functionalization reactions can also be developed using machine learning approaches, which would be invaluable for designing synthetic routes to new derivatives. mit.edursc.org
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), optical absorption spectra, vibrational frequencies. samipubco.com | Prediction of electronic and photophysical properties for materials science applications. samipubco.com |
| Time-Dependent DFT (TD-DFT) | Excited state energies and transition probabilities. acs.org | Understanding fluorescence and phosphorescence for optoelectronic applications. |
| Molecular Dynamics (MD) | Intermolecular interactions, diffusion coefficients, and conformational dynamics. osti.gov | Simulating behavior in condensed phases to predict material properties. |
| Machine Learning | Site selectivity in chemical reactions. mit.edu | Guiding the synthesis of new functionalized derivatives with desired properties. |
Open Questions and Challenges in the Chemistry of Cyanonaphthalene Derivatives
The exploration of this compound and its congeners is not without its challenges. Several open questions need to be addressed to unlock their full potential.
Addressing these questions will require a multidisciplinary approach, combining advanced synthesis, in-depth spectroscopic analysis, and sophisticated computational modeling. The journey to fully understand and utilize this compound is just beginning, but the potential rewards in materials science and fundamental chemistry are substantial.
Q & A
Basic: What synthetic strategies are employed for the preparation of Ethyl 2-(4-cyanonaphthalen-1-yl)acetate, and how does the cyano group influence reaction conditions?
Answer:
Synthesis typically involves nucleophilic substitution or esterification of 4-cyanonaphthalen-1-ylacetic acid with ethanol under acid catalysis. The cyano group’s electron-withdrawing nature necessitates anhydrous conditions to prevent hydrolysis. Reaction optimization may include temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC ensures completion. Structural analogs, such as Ethyl 2-phenylacetoacetate, follow similar protocols, where the cyano group’s stability is critical for yield optimization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and the ethyl ester’s triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) are diagnostic. The cyano group’s carbon appears near δ 115–120 ppm in ¹³C NMR.
- IR : A strong absorption band at ~2240 cm⁻¹ confirms the cyano group.
- GC-MS : Fragmentation patterns (e.g., loss of ethoxy group, m/z 44) and molecular ion peaks aid verification. Reference GC-MS tables for similar esters (e.g., ethyl acetate extracts) provide retention time benchmarks .
Advanced: How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound using SHELXL?
Answer:
Challenges arise from the electron density distribution of the cyano and naphthalene groups. Key steps include:
- Parameterization : Adjusting anisotropic displacement parameters for the cyano group to account for its linear geometry.
- Disorder Handling : For aromatic rings, partial occupancy refinement and constraints (e.g., DFIX) mitigate positional ambiguities.
- Validation Tools : Use R-factor convergence and Hirshfeld surface analysis to validate hydrogen bonding or π-π stacking. SHELXL’s robustness in small-molecule refinement is well-documented, with iterative cycles improving model accuracy .
Advanced: In medicinal chemistry, how is this compound utilized as an intermediate in kinase inhibitor design?
Answer:
The compound’s naphthalene core serves as a hydrophobic scaffold, while the cyano group enhances binding affinity to ATP pockets in kinases. For example, derivatives of similar structures (e.g., 4-cyanonaphthalene-based compounds) are patented as kinase inhibitors. Reactivity at the ester moiety allows further functionalization (e.g., hydrolysis to carboxylic acids for conjugation). Mechanistic studies highlight its role in structure-activity relationship (SAR) optimizations .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep at –20°C in airtight containers to prevent degradation.
Analogous compounds (e.g., Ethyl 2-cyanoacetoacetate) require similar protocols, emphasizing toxicity assessments and spill containment .
Advanced: How does the electron-withdrawing cyano group affect the naphthalene ring’s reactivity in electrophilic substitutions?
Answer:
The cyano group directs electrophiles to the meta position via resonance withdrawal, reducing aromatic ring activation. For example, nitration or halogenation reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 50–60°C). Computational studies (DFT) predict regioselectivity, validated by HPLC analysis of reaction mixtures. This behavior is critical in designing derivatives for photophysical or pharmaceutical applications .
Basic: What chromatographic methods are optimal for purifying this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities.
Retention times and solvent ratios for analogous esters (e.g., Ethyl 4-chloroacetoacetate) provide benchmarks .
Advanced: What mechanistic insights explain the stability of this compound under basic conditions?
Answer:
The ester’s stability under mild bases (e.g., NaHCO₃) is attributed to steric hindrance from the naphthalene group and the cyano group’s electron withdrawal, which slows nucleophilic attack. Under strong bases (e.g., NaOH), hydrolysis yields 4-cyanonaphthalen-1-ylacetic acid, monitored via pH titration and IR spectroscopy. Kinetic studies (Arrhenius plots) quantify activation energy for degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
